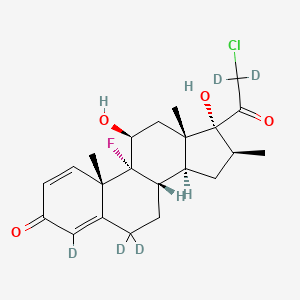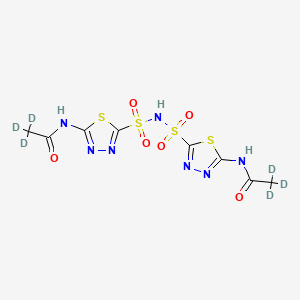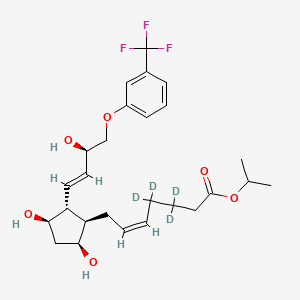
Travoprost-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Travoprost-d4 is a synthetic analog of prostaglandin F2alpha (F2α) and is used primarily in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension . It is a selective FP prostanoid receptor agonist, which means it specifically targets and activates these receptors to exert its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Travoprost-d4 is synthesized through a series of chemical reactions starting from readily available dichloro-containing bicyclic ketone . The synthetic route involves several key steps, including:
Baeyer–Villiger Monooxygenase (BVMO)-Catalyzed Stereoselective Oxidation: This step involves the oxidation of the bicyclic ketone to form a lactone intermediate with high stereoselectivity.
Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction: This step reduces enones to set the critical stereochemical configurations under mild conditions.
Copper (II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of a diol intermediate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Travoprost-d4 undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of a bicyclic ketone to form a lactone intermediate.
Reduction: The reduction of enones to set the stereochemical configurations is a crucial step in its synthesis.
Substitution: The regioselective benzoylation of the secondary alcohol is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Baeyer–Villiger monooxygenase (BVMO) is used as the catalyst.
Reduction: Ketoreductase (KRED) is used as the catalyst.
Substitution: Copper (II) is used as the catalyst for the regioselective benzoylation.
Major Products Formed
The major products formed during the synthesis of this compound include the lactone intermediate, the reduced enone, and the regioselectively benzoylated diol .
Wissenschaftliche Forschungsanwendungen
Travoprost-d4 has several scientific research applications, including:
Wirkmechanismus
Travoprost-d4 is a prodrug that is absorbed through the cornea and hydrolyzed to its active metabolite, travoprost free acid . The active metabolite then binds to and activates FP prostanoid receptors, leading to increased outflow of aqueous humor from the eye and a subsequent reduction in intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bimatoprost: Another prostaglandin analog used to lower intraocular pressure.
Latanoprost: A prostaglandin analog with similar applications in the treatment of glaucoma.
Tafluprost: Another prostaglandin analog used in the treatment of elevated intraocular pressure.
Uniqueness
Travoprost-d4 is unique in its high selectivity and full agonism at the FP prostanoid receptor, which results in higher efficacy in reducing intraocular pressure and a reduced risk of off-target side effects compared to other prostaglandin analogs .
Eigenschaften
Molekularformel |
C26H35F3O6 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2 |
InChI-Schlüssel |
MKPLKVHSHYCHOC-NJJUMLOVSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



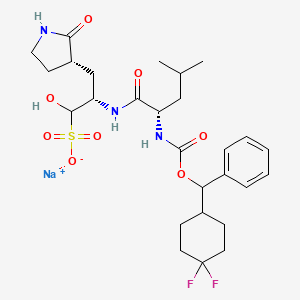
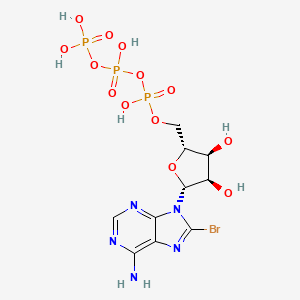
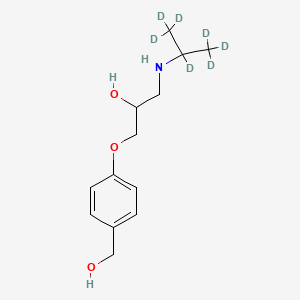
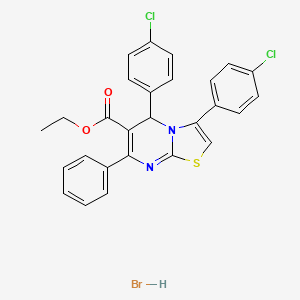
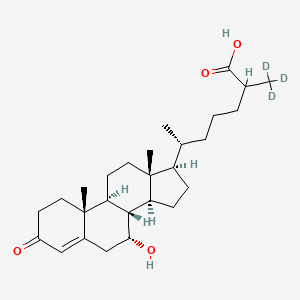
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
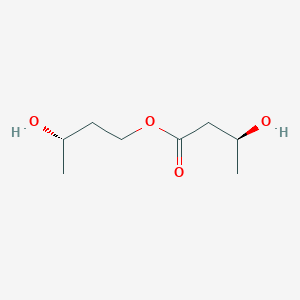
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
